Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, also known as EBCOP, is a synthetic compound that has been widely studied due to its potential applications in scientific research. It has been used as a model compound in many research fields, including biochemistry, toxicology, and pharmacology. EBCOP has been used to study the mechanisms of action of other compounds, as well as to study the biochemical and physiological effects of compounds on living organisms.
Scientific Research Applications
Pesticide Analysis
The compound is used in the analysis of pesticides, specifically profenofos . A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The technique showed good analytical features for determination of profenofos in these samples .
Antimicrobial Research
The compound is used in the synthesis of antimicrobial agents . Efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have shown promising antimicrobial activity .
Anticancer Research
The compound is also used in anticancer research . The synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these compounds were found to be active against this breast cancer cell line .
Molecular Docking Studies
Molecular docking studies were carried out to study the binding mode of active compounds with receptor . These studies demonstrated that some of the synthesized compounds displayed good docking score within binding pocket of the selected PDB ID .
Insecticide and Acaricide
Profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad spectrum, non-systemic foliar insecticide and acaricide . It is effective against a wide range of chewing and sucking insects and mites on various crops .
Environmental Monitoring
The compound can be used in environmental monitoring, specifically in the detection and quantification of profenofos in seawater . This is important for assessing the impact of pesticide use on marine ecosystems .
Mechanism of Action
Target of Action
The primary target of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate, which is a derivative of Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate interacts with its target by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . The excess acetylcholine continues to transmit signals, causing overstimulation in the nervous system .
Biochemical Pathways
The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The downstream effects include overstimulation of muscles and glands controlled by the parasympathetic nervous system .
Pharmacokinetics
Profenofos is known to be metabolized into 4-bromo-2-chlorophenol , which could be a potential metabolic pathway for Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate as well.
Result of Action
The result of the action of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate is the overstimulation of the nervous system, leading to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of Ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate can be influenced by various environmental factors. For instance, its degradation can be affected by environmental conditions such as temperature, pH, and the presence of other chemicals . Microbes in the environment can also play a role in the degradation of this compound .
properties
IUPAC Name |
ethyl 3-(4-bromo-2-chlorophenyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHXEXDWAMHYNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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